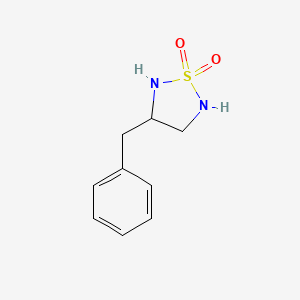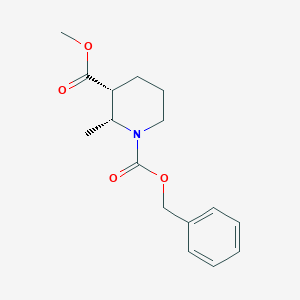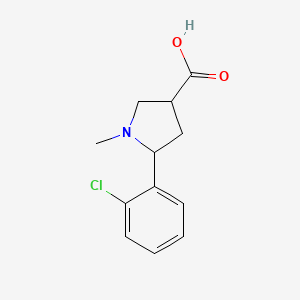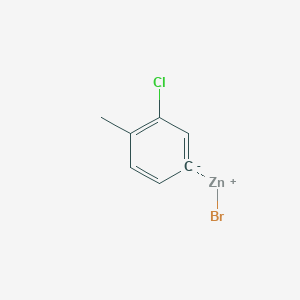![molecular formula C12H16BrNZn B14884399 2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
2-[(1-Piperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the piperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with piperidine to form 2-[(1-Piperidino)methyl]bromobenzene. This intermediate is then treated with zinc dust in the presence of a suitable solvent like tetrahydrofuran to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
2-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-[(1-Piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a key intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which 2-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form the desired product. The piperidino group enhances the stability and reactivity of the organozinc compound, facilitating efficient cross-coupling reactions .
相似化合物的比较
Similar Compounds
2-[(1-Piperidino)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc. It is used in Grignard reactions.
2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide: Contains a methyl group on the piperidino ring, which can influence its reactivity and selectivity.
Uniqueness
2-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its enhanced stability and reactivity compared to other organozinc compounds. The presence of the piperidino group provides additional steric and electronic effects, making it a valuable reagent in various synthetic applications.
属性
分子式 |
C12H16BrNZn |
|---|---|
分子量 |
319.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI 键 |
CBUSCLRLBKLBPU-UHFFFAOYSA-M |
规范 SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


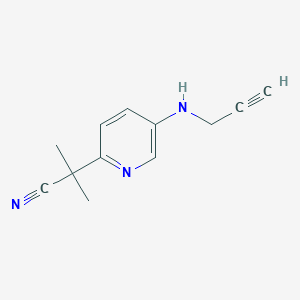
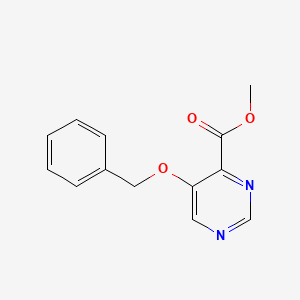
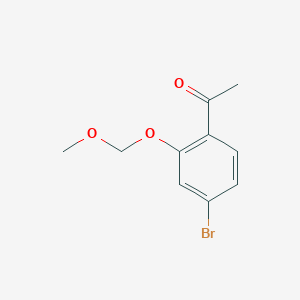
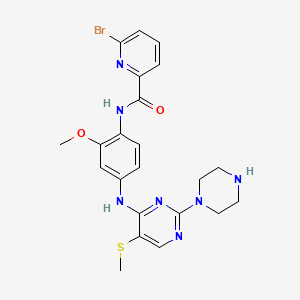
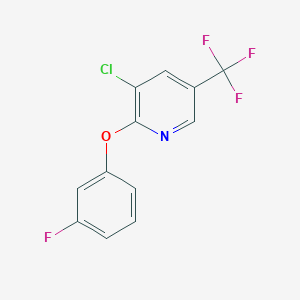
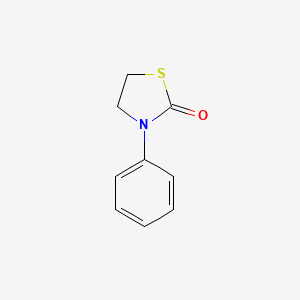
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
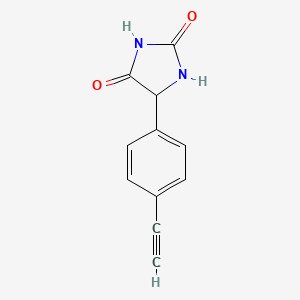
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
